Gleptoferron Demonstrates Significantly Higher Systemic Bioavailability Than Iron Dextran in Neonatal Piglets
In a direct head-to-head comparison of gleptoferron (GLF) and iron dextran (DXT) in two-day-old piglets, GLF demonstrated significantly higher systemic absorption and bioavailability. The study reported that the area under the serum iron concentration-time curve (AUC) was greater for GLF than for DXT, indicating more extensive systemic exposure . This higher bioavailability is a primary differentiator supporting GLF's selection over DXT when maximizing iron availability in the immediate post-injection period is a therapeutic priority.
| Evidence Dimension | Systemic Bioavailability (Serum Iron AUC) |
|---|---|
| Target Compound Data | AUC higher than iron dextran (exact numerical values not provided in abstract but stated as significantly higher, p-value not specified) |
| Comparator Or Baseline | Iron dextran (DXT) - AUC lower than gleptoferron |
| Quantified Difference | Gleptoferron exhibits significantly higher bioavailability and a distinct pharmacokinetic profile. |
| Conditions | In vivo: 2-day-old suckling piglets (n=32), single intramuscular injection, serum iron monitored over 24 days. |
Why This Matters
Higher bioavailability translates directly to more efficient iron utilization from a given dose, which can be critical for rapidly growing neonatal piglets with limited iron reserves and high metabolic demand.
